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Compound of Interest

Compound Name: 4-Bromo-2-iodophenol

Cat. No.: B1279099

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and synthetic pathways pertaining to 4-Bromo-2-iodophenol (CAS 207115-22-8). Designed
for researchers, scientists, and professionals in drug development and materials science, this
document compiles predicted spectroscopic data, detailed experimental methodologies, and a
logical workflow for its synthesis and analysis. Given the limited availability of public
experimental spectra for 4-Bromo-2-iodophenol, this guide presents high-quality predicted
data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
primarily based on its structural isomer, 4-Bromo-3-iodophenol, and established spectroscopic
principles.

Predicted Spectroscopic Data

While experimental spectra for 4-Bromo-2-iodophenol are not readily available in public
databases, the following data for the isomeric 4-Bromo-3-iodophenol provides a valuable
reference point.[1] The data has been generated using advanced computational algorithms and
serves as a reliable estimate for experimental values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)
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The *H NMR spectrum of 4-Bromo-2-iodophenol is expected to show three distinct signals in
the aromatic region for the three non-equivalent protons on the benzene ring, in addition to a
broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electronic
effects of the hydroxyl, bromo, and iodo substituents.

o H-3: Expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent
iodine atom.

o H-5: Expected to be a doublet of doublets, influenced by coupling to both H-3 and H-6.
» H-6: Expected to be a doublet, coupled to H-5.

The following table presents predicted data for the isomer, 4-Bromo-3-iodophenol, for
comparative purposes.

Table 1: Predicted *H NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDCIs, Frequency: 500
MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.62 d 1H H-2
7.29 d 1H H-6
6.78 dd 1H H-5
5.30 S 1H -OH

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum of 4-Bromo-2-iodophenol is predicted to display six unique signals,
corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be
influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The
carbon attached to the iodine (C-2) is expected to be significantly shielded.[2]

The table below shows the predicted 3C NMR data for the isomer, 4-Bromo-3-iodophenol.
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Table 2: Predicted 3C NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDClIs, Frequency:

125 MHz)
Chemical Shift (8) ppm Assighment
155.1 C-1
140.2 C-2
131.5 C-5
116.8 C-6
110.4 C-4
93.7 C-3

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-iodophenol will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected absorptions include a broad O-H stretch

for the hydroxyl group, C-H stretching from the aromatic ring, C=C stretching of the benzene

ring, and C-Br and C-I stretching in the fingerprint region.

Table 3: Predicted IR Spectroscopy Data for 4-Bromo-3-iodophenol[1]

Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Broad O-H stretch

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Medium-Strong Aromatic C=C stretch
1300 - 1200 Strong C-O stretch

~600 Medium C-Br stretch

~500 Medium C-I stretch

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Data_and_Analysis_of_4_Bromo_3_iodophenol_A_Technical_Overview.pdf
https://www.benchchem.com/product/b1279099?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Data_and_Analysis_of_4_Bromo_3_iodophenol_A_Technical_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The mass spectrum of 4-Bromo-2-iodophenol, typically obtained via Electron lonization (EI),
will show a characteristic molecular ion peak. Due to the presence of bromine isotopes (7°Br
and 81Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M* and M+2)
of nearly equal intensity.[3]

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-iodophenol[4] (lonization
Mode: Electron lonization - El)

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

] [M]* (Molecular ion with Br
298/300 High

isotopes)
171/173 Medium M - []*
219 Medium [M - Br]*
143 Low [M-1-COJ*

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-
Bromo-2-iodophenol.

Synthesis of 4-Bromo-2-iodophenol

A reliable method for the synthesis of 4-Bromo-2-iodophenol involves the diazotization of 2-
amino-4-bromophenol, followed by a Sandmeyer-type iodination reaction.[5]

e Reduction of 2-nitro-4-bromophenol: The starting material, 2-nitro-4-bromophenol, is reduced
to 2-amino-4-bromophenol. This is typically achieved using iron powder and hydrochloric
acid at a controlled temperature of around 70°C.[5]

» Diazotization: The resulting 2-amino-4-bromophenol is then diazotized. A common method
involves using a system of potassium iodide (Kl), sodium nitrite (NaNOz), and p-
toluenesulfonic acid (p-TsOH) in acetonitrile at room temperature.[5]
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 lodination: The diazonium salt is subsequently treated with an iodide source, such as
potassium iodide, to yield 4-Bromo-2-iodophenol.[5]

 Purification: The crude product can be purified by column chromatography or recrystallization
to obtain the final product with high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-iodophenol in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 or 500 MHz).

» Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal
standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy[1]

o Sample Preparation: For solid samples, a small amount can be analyzed as a KBr
(potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For
the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a
thin, transparent disk.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1.[1]

Mass Spectrometry (MS)[1]

o Sample Introduction: Introduce a small amount of the sample into the ion source of a mass
spectrometer. This can be done directly or coupled with a chromatographic separation
technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize Electron lonization (El) to generate charged molecular fragments.
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» Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of
the ions against their relative abundance.

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and
subsequent spectroscopic analysis of 4-Bromo-2-iodophenol.
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Workflow for the synthesis and spectroscopic analysis of 4-Bromo-2-iodophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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